![molecular formula C14H18N6O B5640786 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5640786.png)
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane involves cycloaddition reactions and the manipulation of oxadiazole derivatives. For instance, cycloadditions involving oxadiazinones and various olefins, such as cyclopropenes and norbornadiene, have been explored to synthesize complex heterocyclic systems (Christl et al., 1990).
Molecular Structure Analysis
The molecular structure of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane and similar compounds is characterized by the presence of heterocyclic rings that confer unique chemical properties. Structural elucidation techniques, such as IR, NMR, and mass spectrometry, are critical in confirming the configuration of these complex molecules. Research into similar compounds has revealed the importance of conformational analysis in understanding their biological activity and chemical behavior (Shishkina et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane is influenced by its oxadiazole and diazepane moieties. These structures are known to participate in cycloaddition reactions, offering pathways to novel pyrimidinone and fused pyrimidinone derivatives (Sharma & Mahajan, 1997). Such reactions are essential for the synthesis of diverse heterocyclic compounds with potential pharmacological applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in chemical synthesis and potential drug development. These properties are determined by the compound's molecular structure, particularly the arrangement and type of heterocyclic rings. Research in this area often focuses on the synthesis conditions and the subsequent physical characterization to optimize the compound's utility (Fesenko et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, and the ability to undergo ring expansion or contraction, are influenced by the compound's heterocyclic framework. For example, the reaction of tetrahydropyrimidin-2-ones with various nucleophiles has demonstrated highly diastereoselective formation of diazepinones, highlighting the impact of the molecular structure on chemical behavior (Fesenko & Shutalev, 2015).
properties
IUPAC Name |
2-cyclopropyl-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-5-15-13(16-6-1)19-7-2-8-20(10-9-19)14-18-17-12(21-14)11-3-4-11/h1,5-6,11H,2-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNWIPAYUMJOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN=C(O2)C3CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane |
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